![molecular formula C21H16Cl2N2O2 B5094123 6,8-Dichloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one](/img/structure/B5094123.png)
6,8-Dichloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of chlorine atoms at the 6th and 8th positions, a tetrahydropyrido[3,4-b]indole moiety, and a chromen-4-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination reactions using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can introduce chlorine atoms at the desired positions.
Attachment of the Tetrahydropyrido[3,4-b]indole Moiety: This step involves the coupling of the chromen-4-one core with the tetrahydropyrido[3,4-b]indole moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6,8-Dichloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine atoms or other reactive sites.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
6,8-Dichloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 6,8-Dichloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
6,8-Dichloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one is unique due to its specific substitution pattern and the presence of both chromen-4-one and tetrahydropyrido[3,4-b]indole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
6,8-dichloro-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-13-7-16-20(26)12(11-27-21(16)17(23)8-13)9-25-6-5-15-14-3-1-2-4-18(14)24-19(15)10-25/h1-4,7-8,11,24H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCUZWSAVBCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=COC5=C(C4=O)C=C(C=C5Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5094043.png)
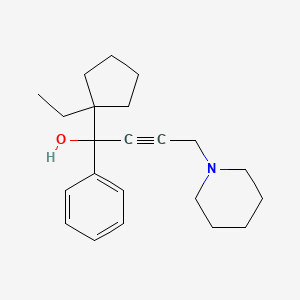
![2-[[3-(phenylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B5094059.png)
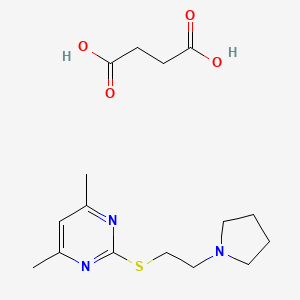
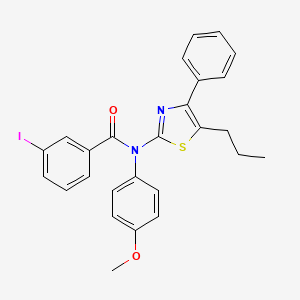
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5094085.png)
![Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate](/img/structure/B5094092.png)

![5-Acetyl-4-(4-chlorophenyl)-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5094108.png)
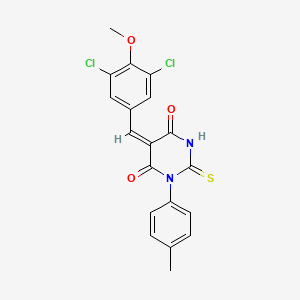
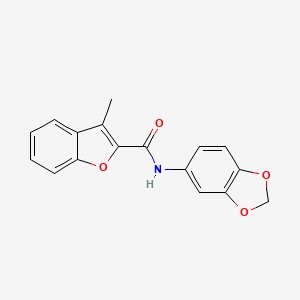
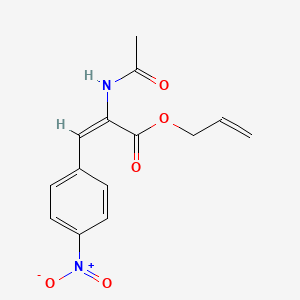
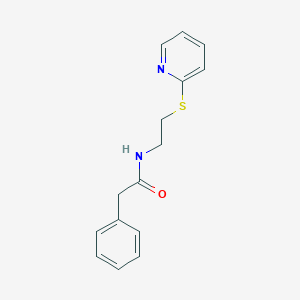
![3-methoxy-2-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}methyl)phenol](/img/structure/B5094145.png)
